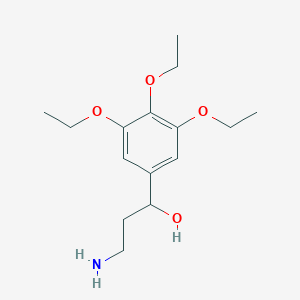

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol

Description

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol is a synthetic aminopropanol derivative featuring a triethoxy-substituted phenyl ring attached to the propanol backbone. This compound is structurally characterized by:

- Molecular Formula: Likely $ C{15}H{25}NO_4 $ (inferred from substituents).

- Functional Groups: A primary alcohol (-OH), a primary amine (-NH$2$), and three ethoxy (-OCH$2$CH$_3$) groups on the aromatic ring.

- Applications: Primarily used as a pharmaceutical intermediate or in organic synthesis due to its polar and hydrogen-bonding capabilities .

Properties

IUPAC Name |

3-amino-1-(3,4,5-triethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10,12,17H,4-8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTAPWZYCUNAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of 3,4,5-triethoxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes aldol condensation with nitromethane to form a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Hydroxylation: Finally, the amine is hydroxylated to yield 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to produce desired biological effects.

Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs (Table 1):

| Compound | Molecular Formula | Substituents | Boiling Point (°C) | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol (Target) | $ C{15}H{25}NO_4 $ | 3,4,5-Triethoxy phenyl | Not reported | Moderate (est.) | Pharmaceutical intermediates |

| 3-Aminopropan-1-ol (Base analog) | $ C3H9NO $ | None (simple aliphatic chain) | 187 | 100 g/100 mL | Solvent, chemical synthesis |

| 3-Amino-3-(3-methoxyphenyl)propan-1-ol | $ C{10}H{15}NO_2 $ | 3-Methoxy phenyl | Not reported | Low (est.) | Medical intermediates |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | $ C8H{13}NOS $ | Thiophene, methylamino | Not reported | Low (est.) | Impurity profiling in drugs |

Table 1: Comparative properties of 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol and analogs **.

Key Observations:

Polarity and Solubility: The base analog (3-Aminopropan-1-ol) exhibits high water solubility (100 g/100 mL) due to its small size and lack of aromatic substituents . The triethoxy-substituted target compound likely has reduced solubility compared to the base analog but higher than the methoxyphenyl or thiophene analogs due to increased steric hindrance and lipophilicity .

Boiling Points: Aliphatic aminopropanols (e.g., 3-Aminopropan-1-ol) have lower boiling points (187°C) compared to aryl-substituted analogs, where aromatic rings and ethoxy groups increase molecular weight and intermolecular forces (e.g., van der Waals, hydrogen bonding) .

Bioactivity :

- The triethoxy substitution may enhance binding to hydrophobic pockets in proteins compared to methoxy or unsubstituted analogs, as seen in related compounds used in drug development .

Biological Activity

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol is an organic compound with significant potential in medicinal chemistry and various biological applications. Its unique structure, featuring an amino group and a triethoxyphenyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 251.32 g/mol. The presence of the triethoxyphenyl group enhances its lipophilicity, which is crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, while the triethoxyphenyl ring can engage in π–π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy against several bacterial strains and fungi. The results showed significant inhibition of growth, suggesting potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.5 |

Neuroprotective Effects

Preliminary studies suggest that 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol may have neuroprotective effects. It appears to reduce oxidative stress in neuronal cells, which is critical in preventing neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various amino alcohols, including 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol. The compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria.

Case Study 2: Cancer Cell Line Studies

In a series of experiments on human cancer cell lines (MCF-7 and HeLa), treatment with 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.